molecular formula C12H17N B8306806 Cyclopropyl m-ethylbenzylamine

Cyclopropyl m-ethylbenzylamine

Cat. No. B8306806
M. Wt: 175.27 g/mol
InChI Key: MKPLUXPGQSJZPY-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

The Boc-bromobenzyl amine 10 (26.8 g, 94.03 mmol), and PddfPdC12 (816 mg, 0.38 mmol, 0.004 eq) were mixed together in anhydrous THF (300 mL) and aqueous K3PO4 (100 mL of 2.0 M). To this red solution was added triethylborane (100 ml of 1.0 M in THF, 100 mmol). The solution turned black and was refluxed for 4 hours. GC/MS indicated the reaction was complete. The solution was poured into a separatory funnel and the aqueous layer separated. The organic layer was collected and solvent removed to a volume of 100 mL. Ethyl acetate/ hexanes (300 mL of 1:1) were added and the solution was extracted with 1N HCl (1×100 mL), sodium bicarbonate (2×100 mL) and brine (1×100 mL). The solution was dried over sodium sulfate and vacuum filtered through a bed of silica gel (125 ml of silica). The solvent was removed at reduced pressure to afford 20.6 grams of 11 as light yellow oil.
Name
Boc-bromobenzyl amine
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1]([N:8](Br)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(OC(C)(C)C)=O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:25](B(CC)CC)[CH3:26].[CH2:32]1COC[CH2:33]1>>[CH:1]1([NH:8][CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[C:14]([CH2:32][CH3:33])[CH:15]=2)[CH2:26][CH2:25]1 |f:1.2.3.4|

Inputs

Step One
Name
Boc-bromobenzyl amine
Quantity
26.8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(CC1=CC=CC=C1)Br
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
K3PO4
Quantity
100 mL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)B(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The solution was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
solvent removed to a volume of 100 mL
ADDITION
Type
ADDITION
Details
Ethyl acetate/ hexanes (300 mL of 1:1) were added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 1N HCl (1×100 mL), sodium bicarbonate (2×100 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate and vacuum
FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica gel (125 ml of silica)
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NCC1=CC(=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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